molecular formula C5H12N2O4S B14337755 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate CAS No. 97345-88-5

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Cat. No.: B14337755
CAS No.: 97345-88-5
M. Wt: 196.23 g/mol
InChI Key: VNEAMDQMRRQFMU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged imidazolium ring and a hydrogen sulfate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 1,3-dimethylimidazole with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,3-Dimethylimidazole+Sulfuric Acid1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate\text{1,3-Dimethylimidazole} + \text{Sulfuric Acid} \rightarrow \text{this compound} 1,3-Dimethylimidazole+Sulfuric Acid→1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolium ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can lead to a wide range of substituted imidazolium derivatives.

Scientific Research Applications

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate involves its interaction with molecular targets and pathways. The positively charged imidazolium ring can interact with negatively charged sites on biomolecules, leading to various biological effects. The hydrogen sulfate anion can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 1,3-Dimethylimidazolium bromide
  • 1,3-Dimethylimidazolium tetrafluoroborate

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is unique due to its specific anion, hydrogen sulfate, which imparts distinct properties compared to other imidazolium salts. The hydrogen sulfate anion can enhance the compound’s solubility and reactivity in certain reactions, making it a valuable compound in various applications.

Properties

CAS No.

97345-88-5

Molecular Formula

C5H12N2O4S

Molecular Weight

196.23 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate

InChI

InChI=1S/C5H10N2.H2O4S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4)

InChI Key

VNEAMDQMRRQFMU-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C.OS(=O)(=O)[O-]

Origin of Product

United States

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